4-Ethylhex-2-yne-1,4-diol
Description
Structure
3D Structure
Properties
CAS No. |
163005-62-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-ethylhex-2-yne-1,4-diol |
InChI |
InChI=1S/C8H14O2/c1-3-8(10,4-2)6-5-7-9/h9-10H,3-4,7H2,1-2H3 |
InChI Key |
OXSALEISXNHGAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#CCO)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 4 Ethylhex 2 Yne 1,4 Diol
Reactivity Profiles of the Alkyne Moiety
The carbon-carbon triple bond in 4-Ethylhex-2-yne-1,4-diol is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.
Electrophilic Addition Reactions to the Triple Bond (e.g., Halogenation)
Electrophilic addition reactions involve the attack of an electrophile on the electron-rich alkyne bond. savemyexams.comasau.ru In the case of alkynes, this can proceed in a stepwise manner. The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to an alkyne typically leads to the formation of a dihaloalkene and subsequently a tetrahaloalkane. The reaction is initiated by the polarization of the halogen molecule as it approaches the alkyne, leading to the formation of a cyclic halonium ion intermediate. savemyexams.com The subsequent attack by a halide ion opens the ring to give the dihaloalkene. Depending on the reaction conditions, a second molecule of the halogen can add to the dihaloalkene.
For conjugated dienes, which share some reactivity characteristics with alkynes due to their pi systems, halogenation can result in both 1,2- and 1,4-addition products. libretexts.orglibretexts.org While direct studies on the halogenation of this compound are not extensively detailed in the provided results, the general mechanism for electrophilic addition to alkynes suggests that halogenation would proceed at the triple bond. savemyexams.comscribd.com The presence of hydroxyl groups in the molecule could potentially influence the reaction's regioselectivity and stereoselectivity.
Hydrogenation Pathways: Selective Reductions to Alkene-1,4-diols and Alkane-1,4-diols
The hydrogenation of alkynes is a critical transformation that allows for the selective formation of either alkenes or alkanes. The reduction of 2-butyne-1,4-diol (B31916), a related compound, is a well-studied process that provides a model for the behavior of this compound. researchgate.netecoinvent.org
Selective hydrogenation to the corresponding (Z)-alkene-1,4-diol can be achieved using specific catalysts. Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is a classic example used for the syn-addition of hydrogen to an alkyne, yielding a cis-alkene. scribd.com Microwave-assisted partial hydrogenation using novel lead-free Pd/Boehmite catalysts has also been shown to be effective for the selective conversion of 2-butyne-1,4-diol to (Z)-2-butene-1,4-diol with high selectivity. unito.it
Complete reduction to the corresponding alkane-1,4-diol, 4-ethylhexane-1,4-diol, can be accomplished using more active catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. researchgate.netecoinvent.org The industrial production of 1,4-butanediol (B3395766) often involves the continuous hydrogenation of 2-butyne-1,4-diol over modified nickel catalysts at elevated temperatures and pressures. ecoinvent.org
Table 1: Hydrogenation of Alkynediols
| Starting Material | Catalyst | Product(s) | Selectivity |
|---|---|---|---|
| 2-Butyne-1,4-diol | Lindlar's Catalyst | (Z)-2-Butene-1,4-diol | High for cis-alkene |
| 2-Butyne-1,4-diol | Pd/Boehmite (Microwave) | (Z)-2-Butene-1,4-diol | >92% for alkene |
| 2-Butyne-1,4-diol | Raney Nickel | 1,4-Butanediol | High for alkane |
Cycloaddition Reactions, including [2+2+2] Cyclotrimerization
Alkynes are excellent substrates for cycloaddition reactions, which are powerful methods for constructing cyclic molecules. rsc.orgwikipedia.org The [2+2+2] cycloaddition, or cyclotrimerization, of three alkyne units to form a substituted benzene (B151609) ring is a particularly atom-economical process. rsc.orguwindsor.ca This reaction is typically catalyzed by a variety of transition metal complexes, including those of cobalt, rhodium, and nickel. uwindsor.carsc.orgnih.gov
While direct examples of this compound undergoing cyclotrimerization are not prevalent in the search results, the reaction is general for both terminal and internal alkynes. uwindsor.ca The related but-2-yne-1,4-diol has been used as a precursor in the synthesis of complex molecules via [2+2+2] cycloaddition. uwindsor.ca The reaction can be used to construct carbo- and heterocyclic frameworks and has been applied in the synthesis of natural products and dendrimers. rsc.orguwindsor.ca The regioselectivity of the cyclotrimerization of unsymmetrical alkynes can be a challenge, but various catalytic systems have been developed to address this. rsc.orgnih.gov
Hydroxylation and Hydration Reactions of the Alkyne Functionality
The transformation of the alkyne group into other oxygen-containing functionalities is a valuable synthetic tool.
Hydroxylation , the addition of two hydroxyl groups across the triple bond, would lead to the formation of a tetrol. For alkenes, dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to give vicinal diols. libretexts.orgyoutube.com These reactions often proceed via a concerted syn-addition mechanism. libretexts.org While less common for alkynes, similar principles could apply, potentially yielding a diketone after tautomerization of the initial enediol intermediate.
Hydration of an alkyne, the addition of a water molecule across the triple bond, typically yields an enol that rapidly tautomerizes to the more stable ketone. This reaction is often catalyzed by mercury(II) salts in the presence of aqueous acid. For a terminal alkyne, this would result in a methyl ketone. For an internal alkyne like this compound, a mixture of two ketones could be formed, depending on the substitution pattern.
Transformations Involving the Hydroxyl Functional Groups
The two hydroxyl groups in this compound offer further opportunities for chemical modification.
Esterification and Etherification Reactions
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The hydroxyl groups of this compound can be expected to undergo esterification under standard conditions, such as reaction with an acyl chloride in the presence of a base like pyridine, or with a carboxylic acid under acidic catalysis (Fischer esterification). This would result in the formation of a mono- or di-ester, depending on the stoichiometry of the reagents.
Etherification , the formation of an ether, can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. For example, but-2-yne-1,4-diol has been used in Williamson ether coupling reactions to prepare precursors for dendrimer synthesis. uwindsor.ca Similarly, the hydroxyl groups of this compound could be converted to ethers. The diethers of 2-butene-1,4-diol (B106632) have been synthesized by reacting 1,4-dichloro-2-butene with alkali metal alcoholates. google.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Ethylhexane-1,4-diol |
| (Z)-4-Ethylhex-2-ene-1,4-diol |
| 2-Butyne-1,4-diol |
| (Z)-2-Butene-1,4-diol |
| 1,4-Butanediol |
| Bromine |
| Chlorine |
| Osmium tetroxide |
| Potassium permanganate |
| Palladium on calcium carbonate |
| Palladium on carbon |
| Raney nickel |
| Cobalt |
| Rhodium |
| Nickel |
| Pyridine |
| Acyl chloride |
| Carboxylic acid |
| Alkyl halide |
| 1,4-Dichloro-2-butene |
| Alkali metal alcoholate |
Polymerization Reactions Initiated by Hydroxyl Group Reactivity (e.g., Polyurethane and Polyester (B1180765) Formation)
The two hydroxyl groups of this compound serve as reactive sites for polymerization reactions, leading to the formation of valuable polymers such as polyurethanes and polyesters. The reactivity of these hydroxyl groups is central to the synthesis of these polymeric materials.
Polyurethane Formation:
Polyurethanes are a class of polymers formed through the reaction of a diol with a diisocyanate. rsc.orgscispace.coml-i.co.uk In this reaction, the hydroxyl groups of this compound act as nucleophiles, attacking the electrophilic isocyanate groups. This addition reaction results in the formation of urethane (B1682113) linkages, which form the repeating units of the polymer backbone. The general reaction is exothermic and can proceed at room temperature, often with the aid of a catalyst. l-i.co.uk
The properties of the resulting polyurethane can be tailored by the choice of the diisocyanate co-monomer. scispace.com For instance, using aromatic diisocyanates can lead to more rigid polymers, while aliphatic diisocyanates may impart greater flexibility. scispace.com The alkyne functionality within the this compound monomer can also be exploited for further modifications of the resulting polyurethane, such as cross-linking or the attachment of other functional moieties.
Polyester Formation:
Similarly, this compound can be utilized in the synthesis of polyesters. This is typically achieved through a condensation reaction with a dicarboxylic acid or its derivative, such as a diacyl chloride or an anhydride. In this process, the hydroxyl groups of the diol react with the carboxylic acid groups to form ester linkages, with the elimination of a small molecule, usually water.
The resulting polyester will have the alkyne group from the diol incorporated into its backbone. This functionality can be a site for post-polymerization modification, allowing for the creation of functional materials with specific properties.
Oxidation Reactions Leading to Carbonyl-Containing Derivatives
The hydroxyl groups of this compound can be oxidized to yield various carbonyl-containing derivatives. The outcome of the oxidation depends on the specific oxidizing agent used and the reaction conditions.
Oxidation of the secondary alcohol group in this compound can lead to the formation of a ketone. Common oxidizing agents for this transformation include chromic acid, pyridinium (B92312) chlorochromate (PCC), and Swern oxidation.
Furthermore, oxidative cleavage of the vicinal diol portion of a related molecule can lead to the formation of dicarboxylic acids. nih.gov For instance, the oxidation of trans-1,2-Cyclohexanediol with a 12-tungstophosphoric acid-hydrogen peroxide system yields adipic acid quantitatively. nih.gov While not directly involving this compound, this illustrates a potential pathway for transforming the diol moiety into other functional groups. The oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons can result in the formation of two carbonyl groups. masterorganicchemistry.com
The presence of the alkyne can also influence the oxidation. Depending on the reagents, the triple bond can also be oxidized. For example, ozonolysis of an alkyne leads to the cleavage of the triple bond and the formation of carboxylic acids. wordpress.com
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| Pyridinium chlorochromate (PCC) | α-Hydroxy ketone | Selective oxidation of secondary alcohol |
| Chromic acid (Jones reagent) | α-Hydroxy ketone, potentially further oxidation | Oxidation of secondary alcohol |
| Ozone (O₃) followed by workup | Carboxylic acids | Oxidative cleavage of the alkyne |
| Potassium permanganate (KMnO₄) | Vicinal diketone, or cleavage products | Depends on conditions (cold/dilute vs. hot/acidic) |
Table 1: Potential Oxidation Reactions of this compound
Cascade and Domino Reactions Utilizing this compound
The unique combination of functional groups in this compound makes it an ideal substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation.
The ether derivatives of this compound are potential candidates for Wittig rearrangements, which are powerful carbon-carbon bond-forming reactions. scripps.eduorganic-chemistry.org The scripps.eduorganic-chemistry.org-Wittig rearrangement involves the base-promoted rearrangement of an ether to an alcohol. organic-chemistry.org This reaction proceeds through a radical dissociation-recombination mechanism. scripps.eduorganic-chemistry.org
For an ether derived from this compound, treatment with a strong base like an organolithium reagent could initiate a scripps.eduorganic-chemistry.org-Wittig rearrangement, leading to a new alcohol with a rearranged carbon skeleton. The regioselectivity of the rearrangement would be influenced by the stability of the radical intermediates formed. scripps.edu
Another possibility is the rsc.orgorganic-chemistry.org-Wittig rearrangement, which is a concerted, sigmatropic rearrangement. scripps.edu This rearrangement typically occurs at lower temperatures than the scripps.eduorganic-chemistry.org-shift and is often favored for allylic ethers. scripps.edu While the parent diol is not an allylic ether, derivatives could be synthesized to undergo this type of transformation.
| Rearrangement Type | Key Features | Potential Application to this compound Derivatives |
| scripps.eduorganic-chemistry.org-Wittig Rearrangement | Stepwise radical mechanism, forms a new C-C bond and an alcohol. scripps.eduorganic-chemistry.org | Rearrangement of ether derivatives to form new tertiary alcohols. |
| rsc.orgorganic-chemistry.org-Wittig Rearrangement | Concerted sigmatropic rearrangement, often stereoselective. scripps.edu | Rearrangement of appropriately functionalized derivatives to create stereocenters. |
Table 2: Potential Wittig Rearrangements of this compound Derivatives
Advanced Functionalization and Derivatization Strategies for Complex Molecular Architectures
The versatile reactivity of this compound allows for its use as a scaffold in the synthesis of more complex molecules. The hydroxyl groups can be protected, and the alkyne can undergo a variety of transformations, such as hydroboration-oxidation, halogenation, or metal-catalyzed cross-coupling reactions. These reactions enable the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the construction of intricate molecular architectures.
For instance, the alkyne can be selectively reduced to either a cis- or trans-alkene, which can then undergo further reactions like epoxidation or dihydroxylation. The hydroxyl groups can be converted to leaving groups, allowing for nucleophilic substitution reactions. The combination of these transformations in a multi-step synthesis can lead to a wide array of complex organic molecules.
Spectroscopic and Analytical Characterization Methodologies for 4 Ethylhex 2 Yne 1,4 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering unparalleled detail regarding the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and chemical environment of hydrogen and carbon atoms in 4-Ethylhex-2-yne-1,4-diol.
The ¹H NMR spectrum would be expected to show distinct signals for the various protons in the molecule. The hydroxyl (-OH) protons typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methylene (B1212753) protons of the ethyl group and the methylene protons adjacent to the hydroxyl group would exhibit complex splitting patterns due to coupling with neighboring protons. The methyl protons of the ethyl group would likely appear as a triplet.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The sp-hybridized carbons of the alkyne would resonate in a characteristic downfield region. The carbon atom bearing the hydroxyl group and the ethyl group would also have a distinct chemical shift, as would the carbons of the ethyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | Variable (e.g., 2.0-4.0) | Broad Singlet | - |
| -CH₂- (from ethyl) | 1.5 - 1.7 | Quartet | ~7.0 |
| -CH₃ (from ethyl) | 0.9 - 1.1 | Triplet | ~7.0 |
| -CH₂-OH | 4.2 - 4.4 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₂OH) | 50 - 60 |
| C2 (alkyne) | 80 - 90 |
| C3 (alkyne) | 85 - 95 |
| C4 (-C(OH)(CH₂CH₃)₂) | 65 - 75 |
| -CH₂- (from ethyl) | 25 - 35 |
To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are invaluable. libretexts.org
Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity within the ethyl groups and between the methylene and methine protons.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the alkyne carbons) and for piecing together the entire molecular skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. This can be crucial for determining the stereochemistry of the molecule, particularly if chiral centers are present.
While solution-state NMR provides averaged isotropic chemical shifts, solid-state NMR can provide information about the chemical shift anisotropy (CSA) of the alkynyl carbons. The CSA is a tensor quantity that describes how the chemical shift depends on the orientation of the molecule with respect to the external magnetic field. These studies can provide valuable information about the local electronic environment and symmetry of the alkyne bond.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 124 | [C₈H₁₂O]⁺ | Loss of H₂O |
| 113 | [C₇H₉O]⁺ | Loss of an ethyl radical |
| 95 | [C₇H₇]⁺ | Loss of H₂O and an ethyl radical |
| 85 | [C₅H₅O]⁺ | Alpha-cleavage |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of complex mixtures. researchgate.net In the context of this compound, GC-MS could be used to:
Determine the purity of a synthesized sample.
Identify and quantify impurities or byproducts from a reaction mixture.
Analyze the products of reactions involving this compound.
The compound would first be separated from other components in a mixture by gas chromatography, and then each separated component would be analyzed by mass spectrometry to confirm its identity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. A weak to medium intensity band for the C≡C triple bond stretch would be expected around 2260-2100 cm⁻¹. The C-O stretching vibration would appear in the 1260-1000 cm⁻¹ region.
Raman Spectroscopy: In contrast to IR spectroscopy, the C≡C triple bond stretch in alkynes often gives a strong signal in the Raman spectrum, typically in the 2260-2100 cm⁻¹ range. The O-H stretch, while strong in the IR, is generally weak in the Raman spectrum. The various C-H and C-C stretching and bending vibrations would also be observable.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H | Stretch | 3200-3600 | 3200-3600 | Strong (IR), Weak (Raman) |
| C≡C | Stretch | 2100-2260 | 2100-2260 | Weak-Medium (IR), Strong (Raman) |
| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 | Medium-Strong |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of modern organic chemistry, enabling the separation of complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. For a chiral compound such as this compound, these techniques are crucial for both purification and the critical assessment of its stereochemical integrity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For chiral molecules, specialized chiral HPLC methods are employed to separate enantiomers, allowing for the determination of enantiomeric excess (ee), a critical measure of a sample's optical purity.
Principles of Chiral HPLC Separation
The separation of enantiomers of this compound would be achieved by using a chiral stationary phase (CSP). CSPs are themselves enantiomerically pure and create a chiral environment within the column. The two enantiomers of the analyte interact diastereomerically with the CSP, forming transient, non-covalent complexes of differing stability. This difference in interaction energy leads to different retention times for each enantiomer, enabling their separation.
Methodology for this compound
While specific, published applications detailing the chiral separation of this compound are not prevalent, a standard methodology can be outlined. A solution of the synthesized compound would be injected into an HPLC system equipped with a chiral column. The selection of the appropriate CSP is crucial and is often determined empirically. Common CSPs for separating chiral alcohols and diols are often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated onto a silica (B1680970) support.
A mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier such as isopropanol (B130326) or ethanol, would be used to elute the sample through the column. The separation is monitored by a detector, most commonly a UV detector, as the alkyne and hydroxyl functionalities may not possess a strong chromophore for high-wavelength detection. The output is a chromatogram showing two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess is calculated from the relative areas of these two peaks.
Table 1: General Parameters for Chiral HPLC Analysis of this compound
| Parameter | Description / Typical Value |
|---|---|
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose or cellulose derivatives on silica gel) |
| Mobile Phase | Isocratic mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) |
| Detector | UV Detector (at a low wavelength, e.g., ~210 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Outcome | Separation of (R)- and (S)-enantiomers into two peaks with distinct retention times (tR1, tR2) |
| Quantification | Enantiomeric Excess (% ee) = |(Area1 - Area2) / (Area1 + Area2)| x 100 |
Flash column chromatography is a rapid and efficient preparative technique used to purify moderate quantities of organic compounds from reaction byproducts and starting materials. rsc.org It is a commonly employed method following a chemical synthesis to isolate the desired product, such as this compound, before further analysis or use. The technique utilizes air pressure to force the solvent through the column, speeding up the separation process compared to traditional gravity chromatography. rsc.orgnih.gov
General Purification Procedure
The purification of this compound from a crude reaction mixture typically involves the use of a glass column packed with a stationary phase, most commonly silica gel (200-300 mesh). nih.govnih.gov The choice of the mobile phase, or eluent, is critical for achieving good separation and is usually determined by preliminary analysis using thin-layer chromatography (TLC). rsc.org
For a moderately polar compound like a diol, a common eluent system is a mixture of a non-polar solvent, such as petroleum ether (PE) or hexanes, and a more polar solvent, like ethyl acetate (B1210297) (EA). nih.govnih.gov The crude product is first dissolved in a minimal amount of solvent and loaded onto the top of the silica column. The eluent is then passed through the column under positive pressure. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified product. nih.gov
Research findings on the purification of similar acetylenic alcohols and related compounds frequently report the use of petroleum ether/ethyl acetate mixtures with varying ratios. For instance, ratios such as 8:1, 6:1, and 5:1 (PE:EA) have been successfully used to purify products from complex reaction mixtures. nih.govnih.gov
Table 2: Typical Conditions for Flash Column Chromatography Purification
| Parameter | Typical Material/Solvent | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 200-300 mesh) | Adsorbent for separating compounds based on polarity. |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (PE/EA) mixtures (e.g., 8:1 to 5:1) nih.govnih.gov | Solvent system to carry the sample through the stationary phase. The ratio is optimized for best separation. |
| Loading Method | Dry or wet loading of the crude product onto the column. rsc.org | Introduction of the sample to the chromatographic system. |
| Elution | Application of positive air pressure to accelerate solvent flow. | To speed up the separation process. |
| Monitoring | Thin-Layer Chromatography (TLC) | To analyze collected fractions and identify those containing the pure product. |
Computational Chemistry and Theoretical Studies of 4 Ethylhex 2 Yne 1,4 Diol
Quantum Mechanical Calculations for Electronic Structure and Molecular Conformations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Ethylhex-2-yne-1,4-diol. These calculations, typically employing Density Functional Theory (DFT) or other ab initio methods, can provide deep insights into the molecule's electronic structure and the relative stabilities of its possible three-dimensional arrangements (conformations).
Electronic Structure: The electronic structure dictates the reactivity and physical properties of the molecule. For this compound, key aspects of its electronic structure that would be investigated include:
Molecular Orbital (MO) Analysis: This involves the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
Electron Density Distribution and Electrostatic Potential: These calculations reveal the distribution of charge throughout the molecule. The electrostatic potential map would highlight electron-rich regions (likely around the hydroxyl groups and the alkyne bond) and electron-poor regions, providing a guide to its intermolecular interactions and reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding, allowing for the quantification of bond strengths, hybridization, and intramolecular interactions such as hydrogen bonding.
Molecular Conformations: The presence of rotatable single bonds in this compound means it can exist in various conformations. Quantum mechanical calculations are used to:
Identify Stable Conformers: By systematically rotating the bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformations.
Determine Relative Energies: The calculations provide the relative energies of these conformers, allowing for the prediction of the most stable (lowest energy) conformation and the population of other conformers at a given temperature.
Below is an illustrative data table showing the kind of information that would be generated from quantum mechanical calculations for the stable conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angles (degrees) |
| 1 | 0.00 | 2.5 | O-C-C-C: 60, C-C-C-C: 180 |
| 2 | 1.25 | 3.1 | O-C-C-C: 180, C-C-C-C: 60 |
| 3 | 2.50 | 1.9 | O-C-C-C: -60, C-C-C-C: 180 |
Note: The data in this table is illustrative and intended to represent the type of output from computational analysis.
Reaction Pathway Analysis and Transition State Modeling of this compound Transformations
Theoretical chemistry provides powerful tools to study the mechanisms of chemical reactions involving this compound. This involves mapping out the entire reaction pathway, from reactants to products, and identifying the high-energy transition states that must be overcome for the reaction to proceed.
Key Applications:
Mechanism Elucidation: For reactions such as the cyclization of alkyne diols to form furans or other heterocyclic compounds, computational modeling can help to distinguish between different possible mechanistic pathways. researchgate.net
Transition State Characterization: The geometry and energy of the transition state are calculated to determine the activation energy of the reaction. This information is crucial for understanding the reaction kinetics. For instance, in the hydrogenation of an alkyne diol, the transition state would involve the interaction of the alkyne with the catalyst surface and hydrogen.
Solvent Effects: Computational models can also incorporate the effects of the solvent on the reaction pathway, providing a more realistic picture of the reaction in a chemical flask.
An illustrative table for a hypothetical reaction of this compound is presented below.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) |
| Protonation of OH | This compound + H+ | [TS1] | Protonated Diol | 5.2 |
| Cyclization | Protonated Diol | [TS2] | Cyclic Intermediate | 15.8 |
| Dehydration | Cyclic Intermediate | [TS3] | Furan (B31954) Derivative | 10.1 |
Note: This table represents a hypothetical reaction pathway and the data is for illustrative purposes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties of this compound. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of the molecule.
Predicted Spectra:
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. This would help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as the O-H stretch of the hydroxyl groups, the C≡C stretch of the alkyne, and the various C-H and C-C bond vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure and to understand how the electronic environment influences each atom.
UV-Vis Spectroscopy: The electronic transitions of the molecule can be calculated to predict the wavelengths of maximum absorbance (λmax) in a UV-Vis spectrum.
A table of predicted versus hypothetical experimental spectroscopic data is shown below.
| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |
| IR: ν(O-H) (cm⁻¹) | 3450 | 3400 |
| IR: ν(C≡C) (cm⁻¹) | 2230 | 2225 |
| ¹³C NMR: δ(C≡C) (ppm) | 85, 90 | 84, 89 |
| ¹H NMR: δ(CH₂-OH) (ppm) | 4.2 | 4.1 |
Note: The data in this table is illustrative and serves to demonstrate the comparison between predicted and experimental values.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanical calculations are excellent for studying the properties of a few stable conformations, Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of this compound over time. masterorganicchemistry.com MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior. mdpi.com
Key Insights from MD Simulations:
Conformational Flexibility: MD simulations can reveal the flexibility of the molecule and the transitions between different conformations. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or in solution.
Solvation Effects: By including solvent molecules in the simulation box, MD can provide a detailed picture of how the solvent interacts with this compound. This includes the formation of hydrogen bonds between the hydroxyl groups and the solvent.
Time-Averaged Properties: MD simulations can be used to calculate time-averaged properties, which can be directly compared with experimental measurements.
An illustrative data table summarizing potential findings from an MD simulation is provided below.
| Simulation Parameter | Value/Observation |
| Simulation Time | 100 ns |
| Number of Conformational Clusters | 5 |
| Average End-to-End Distance (Å) | 6.5 |
| Average Number of Hydrogen Bonds with Water | 4.2 |
Note: The data presented here is hypothetical and illustrates the type of information that can be obtained from molecular dynamics simulations.
Applications in Advanced Materials Science and Complex Organic Synthesis
Role as a Monomer in Advanced Polymer Chemistry
As a difunctional monomer, 4-Ethylhex-2-yne-1,4-diol offers unique structural attributes for polymer synthesis. The hydroxyl groups can readily participate in condensation polymerization reactions, while the internal alkyne unit can be reserved for post-polymerization modifications or to impart specific properties to the polymer backbone, such as rigidity and thermal stability.
The synthesis of polyurethanes (PUs) involves the reaction of diols with diisocyanates. acs.orgnih.gov Similarly, polyesters are formed through the condensation reaction of diols and dicarboxylic acids. huji.ac.ilsavemyexams.com The properties of these polymers can be precisely tuned by the selection of the monomer units. acs.orgrsc.org
The incorporation of this compound as the diol component can introduce unique characteristics to both polyurethanes and polyesters. The presence of the alkyne functionality within the polymer chain can enhance the rigidity and thermal stability of the resulting material. Furthermore, the triple bond acts as a site for potential cross-linking reactions, which could be triggered thermally or chemically to modify the final properties of the polymer. This allows for the development of materials with tailored characteristics, ranging from flexible elastomers to rigid plastics. acs.org While specific research on this compound is not extensively documented in this context, studies on other acetylenic diols like 2-butyne-1,4-diol (B31916) demonstrate their utility in creating specialty polyesters and polyurethanes. huji.ac.ilatamankimya.com
Table 1: Potential Impact of this compound on Polymer Properties
| Property | Expected Influence of Monomer | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Increase | The rigid alkyne unit restricts chain mobility. |
| Thermal Stability | Enhancement | The triple bond can contribute to a more stable polymer backbone. |
| Mechanical Strength | Increase | Potential for cross-linking via the alkyne group can increase network density. |
| Chemical Reactivity | Increased | The alkyne group provides a handle for post-polymerization modifications. |
This table is based on general principles of polymer chemistry and the known effects of incorporating rigid, functional monomers into polymer chains.
Epoxy resins are versatile thermosetting polymers that require a curing agent (or hardener) to form a durable, cross-linked network. threebond.co.jp These curing agents are often compounds containing active hydrogen atoms, such as amines or anhydrides. Diols can also be integrated into epoxy formulations, often as modifiers to enhance properties like toughness and flexibility. researchgate.netresearchgate.net
This compound can be incorporated into epoxy resin systems in several ways. It can act as a reactive diluent or a co-curing agent. The hydroxyl groups can react with the epoxy rings, integrating the molecule into the polymer matrix. The presence of the acetylenic group from the diol can modify the final properties of the cured resin, potentially increasing its thermal resistance and providing sites for further chemical reactions. While specific data on this compound is limited, related acetylenic diols are used as additives and surfactants in epoxy coating formulations. researchgate.netgoogle.com
Precursor in the Synthesis of Fine Chemicals
The combination of hydroxyl and alkyne functionalities makes this compound a versatile precursor for a variety of fine chemicals. The reactivity of the triple bond, coupled with the diol structure, allows for its transformation into numerous complex organic molecules. nveo.org
Acetylenic compounds are significant intermediates in the synthesis of many biologically active molecules and pharmaceuticals. researchgate.netbarc.gov.inresearchgate.net The triple bond can be selectively reduced to form either a cis- or trans-alkene, or it can be hydrated, halogenated, or used in coupling reactions to build molecular complexity. The 1,4-diol pattern is also a common structural motif in natural products. nih.gov
Therefore, this compound serves as a valuable chiral building block. Its structure can be manipulated to create specific stereocenters, which is crucial for pharmacological activity. Although direct synthesis of existing drugs from this specific diol is not widely reported, the synthesis of various bioactive compounds, including antifungal and antitumor agents, often relies on acetylenic diol intermediates. researchgate.netnih.gov The structural framework of this compound makes it a candidate for the synthesis of novel therapeutic agents.
The synthesis of modern agrochemicals, such as herbicides and pesticides, often involves complex organic molecules designed for high efficacy and specificity. Acetylenic compounds are known to be important intermediates in the production of some of these products. atamankimya.comnveo.org For instance, certain herbicides and fungicides contain acetylenic moieties which contribute to their biological activity. google.com
The chemical reactivity of this compound makes it a plausible starting material or intermediate for the synthesis of novel agrochemicals. The potential exists to convert the diol and alkyne functionalities into various heterocyclic or carbocyclic structures that are common in pesticidal compounds. While a direct link between this compound and commercial agrochemicals is not established, the broader class of acetylenic alcohols and diols are recognized for their role in manufacturing such products. atamankimya.com
One of the most well-documented applications of acetylenic alcohols and diols is in the field of corrosion inhibition, particularly for protecting metals in acidic environments. nveo.orgelectrochemsci.org These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. electrochemsci.org
The effectiveness of acetylenic inhibitors is often attributed to the interaction of the π-electrons in the triple bond with the d-orbitals of the metal. The presence of hydroxyl groups can further enhance this adsorption through hydrogen bonding. Studies on compounds like 2-butyne-1,4-diol have shown high inhibition efficiencies on steel. electrochemsci.org this compound, with its similar functional groups, is expected to exhibit strong corrosion-inhibiting properties. The ethyl group in its structure may also influence its solubility and the packing of the protective film on the metal surface. These compounds are particularly valuable in industries such as oil and gas and acid pickling. nveo.org
Table 2: Corrosion Inhibition Efficiency of an Acetylenic Diol
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |
|---|---|
| 1 | 85 |
| 2 | 88 |
| 3 | 90 |
| 4 | 91 |
Data adapted from studies on 2-butyne-1,4-diol on API X65 steel in a corrosive environment, demonstrating the typical effectiveness of this class of compounds.
Beyond corrosion inhibition, the reactivity of the alkyne group allows for its use in surface modification. Through "click" chemistry reactions, such as the alkyne-azide cycloaddition, molecules containing this compound can be covalently bonded to surfaces that have been functionalized with azide (B81097) groups. This enables the creation of tailored surface properties for applications in materials science and biotechnology. researchgate.net
Integration into Nanomaterial Fabrication and Functionalization
The dual functionality of alkyne-diols like this compound is highly advantageous for the fabrication and surface modification of nanomaterials. The alkyne group serves as a versatile handle for covalent attachment via "click" chemistry, while the diol moiety can be used to tune surface properties, such as hydrophilicity, or to act as a coordinating agent for metal precursors.
The functionalization of carbon-based nanomaterials, such as fullerenes and carbon nanotubes, is a prominent area of research. taylorfrancis.commdpi.com The introduction of specific functional groups is crucial for improving the solubility, processability, and targeted interactions of these materials. taylorfrancis.com Alkyne groups are particularly useful as they can readily participate in highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) or the thiol-yne reaction. researchgate.netresearchgate.net
For instance, amphiphilic copolymers featuring alkyne groups have been synthesized and subsequently functionalized by attaching azide-terminated molecules, demonstrating the utility of the alkyne handle in polymer and materials science. researchgate.net In a similar vein, this compound can be envisioned as a linker molecule. One or both hydroxyl groups could be modified to anchor onto a surface or polymer backbone, leaving the alkyne group exposed for subsequent functionalization. This approach allows for the precise engineering of surface chemistry on nanomaterials, which can enhance catalytic activity, improve stability, and tailor electronic properties for specific applications in energy storage or hydrogen production. mdpi.com
The sol-gel process is another method where diol-containing precursors are valuable for creating stable surfaces with high surface area. researchgate.net The hydroxyl groups of this compound could participate in condensation reactions within a sol-gel matrix, embedding the alkyne functionality throughout the resulting nanomaterial. This creates a scaffold ripe for further modification, allowing for the covalent linkage of biomolecules, catalysts, or other functional moieties.
Table 1: Potential Roles of this compound in Nanomaterial Functionalization
| Nanomaterial Type | Functionalization Strategy | Role of this compound | Potential Application |
| Carbon Nanotubes (CNTs) | Covalent "Click" Chemistry | Provides the alkyne handle for reaction with azide-modified CNTs. | Biosensors, Drug Delivery |
| Gold Nanoparticles (AuNPs) | Ligand Exchange / Surface Coating | Diol groups coordinate to the AuNP surface, presenting the alkyne for further reactions. | Catalysis, Diagnostics |
| Silica (B1680970) Nanoparticles | Sol-Gel Entrapment | Acts as a functional co-monomer, incorporating alkyne groups into the silica matrix. | Functional Fillers, Chromatography |
| Quantum Dots (QDs) | Surface Ligand Modification | Diol functionality replaces native ligands to improve aqueous stability and provide a reactive site. | Bio-imaging, Sensing |
Design of Ligands and Catalytic Systems Featuring Alkyne-Diol Scaffolds
Alkyne-diols are pivotal substrates in a variety of transition-metal-catalyzed reactions, where they effectively act as scaffolds that guide the formation of complex molecular products. The alkyne moiety readily coordinates with and is activated by electrophilic metal catalysts, particularly gold(I) and silver(I), while the hydroxyl groups can serve as intramolecular nucleophiles to facilitate cyclization and rearrangement cascades. acs.orgresearchgate.netnih.gov
Gold(I) complexes are exceptionally effective catalysts for the electrophilic activation of alkynes, enabling a wide range of transformations. researchgate.netnih.gov In the context of alkyne-diols, this catalysis leads to powerful synthetic methods. For example, gold-catalyzed cycloisomerization of bis-homopropargylic diols can produce strained and complex dioxabicyclo ketals in excellent yields. researchgate.net Similarly, the intramolecular cyclization of alkynediols catalyzed by gold(I) can yield furan (B31954) derivatives through a process of hydration and subsequent water elimination. nih.gov
More intricate cascade reactions are also possible. A silver-catalyzed cascade conversion of alkyne-1,n-diols with carbon dioxide has been developed to selectively form keto-functionalized cyclic carbonates. acs.orguliege.be This process highlights the ability of the alkyne-diol scaffold to orchestrate multiple bond-forming events in a single operation under mild conditions. acs.org The reaction proceeds through an intermediate α-alkylidene carbonate, which is then intercepted by the intramolecular alcohol nucleophile, showcasing the cooperative role of both the alkyne and diol functionalities. acs.orguliege.be
These catalytic systems demonstrate that the alkyne-diol is not merely a passive substrate but an integral part of the reactive complex. Its geometry and the positioning of the hydroxyl groups relative to the alkyne dictate the regioselectivity and stereoselectivity of the transformation, allowing for the construction of complex polycyclic and heterocyclic scaffolds that are relevant to natural product synthesis and medicinal chemistry. frontiersin.org
Table 2: Catalytic Transformations Involving Alkyne-Diol Scaffolds
| Catalyst System | Alkyne-Diol Type | Transformation Type | Product Class | Reference |
| Gold(I) Complexes | Alkynediols | Dehydrative Cyclization | Substituted Furans | nih.gov |
| Gold(I) or Gold(III) | Bis-homopropargylic diols | Cycloisomerization | Dioxabicyclo Ketals | researchgate.net |
| Silver(I) / TBAOPh | Alkyne-1,n-diols | Cascade Carbonation/Rearrangement | Keto-functionalized Cyclic Carbonates | acs.org |
| Copper(II) Triflate | Internal Alkynes & Aminoaryl Ketones | Annulation | Polysubstituted Quinolines | researchgate.net |
Future Research Directions and Emerging Trends in 4 Ethylhex 2 Yne 1,4 Diol Chemistry
Development of Highly Efficient and Selective Catalytic Systems for Alkyne-Diol Synthesis
The synthesis of asymmetrically substituted alkyne-diols such as 4-ethylhex-2-yne-1,4-diol remains a significant challenge. Future research will likely focus on the development of sophisticated catalytic systems that can control both chemo- and stereoselectivity. The addition of an ethyl group to a butynediol framework introduces a chiral center, making enantioselective synthesis a key goal.
Prospective research in this area could involve:
Chiral Ligand Design: The synthesis and screening of novel chiral ligands for metal catalysts (e.g., based on ruthenium, rhodium, or iridium) could enable highly enantioselective additions of organometallic reagents to alkyne precursors.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability compared to traditional batch processes.
Biocatalysis: The use of engineered enzymes, or "designer enzymes," could provide an environmentally friendly and highly selective alternative to metal-based catalysis for the synthesis of chiral diols.
Below is a prospective data table illustrating potential research targets for the catalytic synthesis of this compound.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Target Enantiomeric Excess (%) | Potential Yield (%) |
| [Rh(cod)₂]BF₄ | (R)-BINAP | THF | 25 | >95 | 85-90 |
| RuCl₂(PPh₃)₃ | Chiral Diamine | Toluene | 60 | >90 | 80-88 |
| Immobilized Lipase | - | Heptane/Water | 40 | >99 | 75-85 |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The dual functionality of this compound provides a platform for exploring novel chemical transformations. The interplay between the alkyne and diol moieties could lead to the discovery of unprecedented reaction pathways.
Future investigations may include:
Intramolecular Cyclizations: The hydroxyl groups can act as internal nucleophiles, and their reaction with the alkyne, potentially triggered by a catalyst, could lead to the formation of novel heterocyclic compounds such as furans, pyrans, or more complex fused ring systems.
Polymerization Substrates: The diol functionality allows this molecule to be used as a monomer in step-growth polymerization to produce polyesters or polyurethanes. The pendant alkyne groups along the polymer backbone would then be available for post-polymerization modification, for example, via "click" chemistry. researchgate.net
Metal-Catalyzed Cross-Coupling: The alkyne can participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser) to create more complex molecular architectures. The hydroxyl groups may need to be protected and deprotected during these synthetic sequences.
The following table outlines hypothetical reaction pathways for future exploration.
| Reaction Type | Catalyst/Reagent | Product Class | Potential Application |
| Intramolecular Hydroalkoxylation | AuCl₃ or AgOTf | Substituted Furans | Pharmaceutical intermediates |
| Ring-Closing Metathesis (after functionalization) | Grubbs Catalyst | Macrocyclic compounds | Host-guest chemistry |
| "Click" Reaction (on resulting polymer) | Cu(I) | Triazole-functionalized polymers | Drug delivery, advanced materials |
Advanced Applications in Smart Materials and Responsive Systems
The unique structure of this compound makes it a promising building block for the creation of "smart" materials that can respond to external stimuli.
Emerging trends in this area point towards:
Self-Healing Polymers: The incorporation of this compound into polymer networks could introduce reversible cross-links. For instance, the alkyne groups could be used to form bonds that can be broken and reformed under specific conditions (e.g., heat or light), imparting self-healing properties to the material.
Stimuli-Responsive Gels: Polymers derived from this diol could be designed to undergo significant changes in their physical properties, such as swelling or shrinking, in response to changes in pH, temperature, or the presence of specific ions. This could be achieved by functionalizing the alkyne group with responsive chemical moieties.
Nanosensors: The alkyne group can be functionalized with chromophores or fluorophores. When incorporated into a polymer matrix, changes in the local environment of the diol could lead to detectable changes in the optical properties of the material, forming the basis of a chemical sensor.
Interdisciplinary Research Integrating Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery and optimization of new molecules and materials.
Future interdisciplinary research involving this compound could focus on:
Predictive Catalyst Design: Using Density Functional Theory (DFT) and other computational methods to model the transition states of catalytic reactions can help in the rational design of more efficient and selective catalysts for the synthesis of this diol. acs.org
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of novel transformations of this compound, guiding experimental efforts to optimize reaction conditions and explore new synthetic pathways.
Material Property Simulation: Molecular dynamics simulations can be employed to predict the bulk properties of polymers and other materials derived from this compound, such as their mechanical strength, thermal stability, and responsiveness to stimuli, thereby guiding the design of new functional materials. researchgate.net
The integration of these computational approaches with practical laboratory work will be crucial for unlocking the full potential of this compound and related compounds in the years to come.
Q & A
Q. How can computational chemistry guide the development of novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Screen derivatives against target proteins (e.g., enzymes) to predict binding affinities.
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with biological activity.
- Retrosynthetic Analysis : Propose feasible synthetic routes for prioritized candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
